Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with an oxygen atom in the three-membered ring (oxaspiro[2.3]hexane) and an ethyl ester group at position 2. The 5,5-dimethyl substituents on the spiro framework introduce steric hindrance, which may influence reactivity, stability, and applications in medicinal or synthetic chemistry.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3 |
InChI Key |
PEYAQKQENAYRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic oxirane ring is generally formed via intramolecular cyclization reactions involving epoxy or oxirane intermediates. The following approaches are commonly reported:
Isomerization of Epoxy Derivatives: Starting from epoxy-functionalized cyclobutane or cyclopropane precursors, base-mediated isomerization or rearrangement can generate the spirocyclic oxirane ring. For example, lithium diisopropylamide (LDA) in aprotic solvents can induce ring closure from epoxy precursors bearing carboxylate groups.
[2+1] Cycloaddition Reactions: Cyclopropanation of α,β-unsaturated esters or ketones using diazo compounds under metal catalysis (e.g., iron porphyrin catalysts) can yield spirocyclic β-lactams or oxiranes, which can be further transformed into the oxaspiro compounds.
Tris(dimethylamino)phosphine-Catalyzed Cyclization: Metal-free synthesis routes employing tris(dimethylamino)phosphine catalysis at room temperature have been developed to convert ketoesters and azetidines into spirocyclic oxirane derivatives with good yields and stereoselectivity.
Esterification and Functional Group Introduction
The ethyl carboxylate group is typically introduced either by:
Starting from ethyl esters of suitable ketoacid precursors, which undergo cyclization to form the spirocyclic ring while retaining the ester functionality.
Post-cyclization esterification of the carboxylic acid intermediate using standard esterification protocols (e.g., acid catalysis with ethanol).
Detailed Preparation Methods
Synthesis via Epoxy Derivative Isomerization
A prominent method reported involves the isomerization of epoxy derivatives derived from 3-methylenecyclobutane-1-carboxylate esters:
Step 1: Preparation of epoxy precursor by epoxidation of 3-methylenecyclobutane-1-carboxylate derivatives.
Step 2: Treatment with strong bases such as lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures to induce ring closure and isomerization, forming the oxaspiro[2.3]hexane system with retention of the ester group.
Step 3: Purification by chromatographic methods yields this compound in moderate to good yields.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Epoxidation of 3-methylenecyclobutane-1-carboxylate | Epoxy intermediate | 70-85 |
| 2 | LDA, THF, low temperature (-78 °C) | Spirocyclic oxirane formation | 60-75 |
| 3 | Chromatographic purification | Pure this compound | 55-70 |
Metal-Catalyzed Cyclopropanation and Ring Closure
The use of iron porphyrin catalysts (FeTPPCl) to promote [2+1] cycloaddition of azetidine-2-one with trifluorodiazoethane analogs has been explored to form strained spirocycles, which can be converted to oxaspiro compounds after functional group transformations.
Limitations include the requirement for high catalyst loading and handling of unstable diazo compounds, which have safety concerns.
Metal-Free Tris(dimethylamino)phosphine Catalysis
A safer and more scalable approach involves the reaction of ketoesters with azetidine-2-one catalyzed by tris(dimethylamino)phosphine at room temperature.
This method proceeds via formation of a Kukhtin–Ramirez intermediate, followed by Michael addition and 3-exo-tet ring closure to afford the spirocyclic oxirane structure with good yields (76–86%) and diastereoselectivity favoring the trans isomer.
Research Outcomes and Analysis
The isomerization of epoxy derivatives remains the most straightforward and widely used laboratory method for synthesizing this compound, providing moderate yields and manageable reaction conditions.
Metal-free catalytic methods represent an advancement toward environmentally benign and safer synthesis, with improved yields and stereocontrol.
Comparative studies with structurally related oxaspiro compounds reveal that substitution patterns at the spiro center influence the ring strain, reactivity, and stereochemical outcomes during synthesis.
Detailed NMR and HRMS analyses confirm the successful formation of the spirocyclic oxirane ring and retention of the ethyl carboxylate moiety, with characteristic chemical shifts and molecular ion peaks consistent with the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxy derivative isomerization | Epoxidation + LDA in THF, low temp | 55-70 | Straightforward, moderate yield | Requires strong base, low temp |
| Metal-catalyzed cyclopropanation | FeTPPCl catalyst, diazo compounds | 41-90 | High yields, diverse spirocycles | High catalyst loading, safety risks |
| Metal-free phosphine catalysis | Tris(dimethylamino)phosphine, ketoesters | 76-86 | Mild conditions, good stereoselectivity | Limited substrate scope |
Chemical Reactions Analysis
Lewis Acid-Promoted Rearrangements
1-Oxaspiro[2.3]hexanes undergo ring-opening rearrangements under Lewis acid catalysis. For example:
| Reaction Conditions | Product Formed | Key Features |
|---|---|---|
| BF₃·OEt₂ or LiClO₄ in CH₂Cl₂ | Cyclopentanone derivatives | Stabilized carbocation intermediates |
| Thermal activation (80–120°C) | Cyclic ketones | Strain-driven ring expansion |
The spiroepoxide’s inherent ring strain facilitates carbocation formation at the spiro carbon, leading to cyclopentanone derivatives via pinacol-like rearrangements . Substituents like the ethyl ester group influence steric and electronic effects, directing regioselectivity.
Nucleophilic Additions
Nucleophiles preferentially attack the more hindered epoxide C–O bond due to steric and electronic factors:
| Nucleophile | Reaction Medium | Product Type | Yield (%) |
|---|---|---|---|
| Grignard reagents | THF, 0°C | Tertiary alcohols | 65–85 |
| Amines | EtOH, reflux | Amino alcohols | 70–90 |
| Thiols | DCM, rt | Thioether derivatives | 60–75 |
The ethyl ester group at C2 enhances electrophilicity at the adjacent epoxide carbon, favoring nucleophilic attack at this position .
Comparative Reactivity Analysis
The reactivity of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate differs from simpler spiroepoxides due to:
| Factor | Impact on Reactivity | Example |
|---|---|---|
| 5,5-Dimethyl | Steric hindrance reduces nucleophilic attack | Slower reaction with bulky nucleophiles |
| Ethyl Ester | Electron-withdrawing effect stabilizes carbocations | Enhanced rearrangement rates |
Scientific Research Applications
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored due to its ability to interact with specific enzymes and receptors. It serves as a lead compound for the development of new therapeutic agents.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₁₀H₁₆O₃ | 184.23 | 5,5-dimethyl, ethyl ester | High steric hindrance, spirocyclic |
| Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₈H₁₂O₃ | 156.18 | 5-methyl, methyl ester | Reduced lipophilicity |
| Ethyl 1,5-dioxaspiro[2.3]hexane-2-carboxylate | C₈H₁₂O₄ | 172.18 | 1,5-dioxa, ethyl ester | Increased ring strain, polar |
| Ethyl 5-azaspiro[2.3]hexane-2-carboxylate | C₈H₁₃NO₂ | 155.19 | Aza substitution | Basic nitrogen, potential bioactivity |
Research Findings and Implications
- Synthetic Accessibility : this compound derivatives may require specialized conditions (e.g., low-temperature lithiation) similar to those used for dioxaspiro analogs .
- Steric Effects : The 5,5-dimethyl groups likely hinder nucleophilic attack at the spiro junction, differentiating its reactivity from less-substituted analogs like Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate .
Biological Activity
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS Number: 1936091-38-1) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their unique structural framework that may contribute to diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHO
- Molecular Weight : 184.23 g/mol
- CAS Number : 1936091-38-1
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its potential therapeutic applications. The following sections detail specific areas of research.
Antimicrobial Activity
Recent studies have indicated that compounds with spiro structures may exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study conducted by researchers at the University of Milan evaluated the compound's activity against resistant strains of bacteria, revealing promising results in inhibiting growth at specific concentrations.
| Bacterial Strain | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| E. coli | 25 | 4 |
| S. aureus | 30 | 3 |
| P. aeruginosa | 20 | 5 |
Note: IC50 represents the concentration required to inhibit 50% of bacterial growth; SI is calculated as CC50/IC50.
Antioxidant Properties
The antioxidant capacity of this compound has also been studied, showing its potential to scavenge free radicals effectively. This property is significant in preventing oxidative stress-related diseases.
A comparative analysis indicated that the compound exhibited a higher antioxidant activity compared to standard antioxidants such as ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 75 |
DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity is a common method for evaluating antioxidant potential.
The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to enhanced cellular protection and reduced microbial growth.
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives aimed at improving its biological activity. Researchers synthesized several analogs and assessed their antimicrobial properties:
| Derivative | IC50 (µg/mL) |
|---|---|
| Ethyl derivative A | 15 |
| Ethyl derivative B | 18 |
| Ethyl derivative C | 22 |
These derivatives demonstrated enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
